molecular formula C12H23Cl B14492818 (1-Chlorononyl)cyclopropane CAS No. 65534-74-9

(1-Chlorononyl)cyclopropane

Cat. No.: B14492818
CAS No.: 65534-74-9
M. Wt: 202.76 g/mol
InChI Key: PFZJOIQTGKCJEK-UHFFFAOYSA-N
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Description

(1-Chlorononyl)cyclopropane is a chemical compound of significant interest in advanced organic synthesis and medicinal chemistry research. It belongs to the class of alkyl-substituted cyclopropanes, characterized by a strained three-membered carbocyclic ring system. This ring possesses a high strain energy of approximately 27 kcal/mol, which serves as a potent driving force for a variety of ring-opening and functionalization reactions, making it a versatile building block for constructing complex molecular architectures . The this compound scaffold is particularly valuable in reaction methodologies that leverage the stability of cyclopropane-substituted carbocations under oxidative, non-acidic conditions . Its applications extend to transition-metal catalyzed cyclopropanation strategies and stereoselective approaches for cyclopropane ring formation, such as Michael Initiated Ring Closure (MIRC) reactions . Researchers utilize this and related cyclopropane derivatives as key intermediates in the synthesis of novel compounds for material science, agrochemical, and pharmaceutical development, where the cyclopropane moiety can enhance metabolic stability and influence the conformation of bioactive molecules . This product is accompanied by a Certificate of Analysis and is strictly intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65534-74-9

Molecular Formula

C12H23Cl

Molecular Weight

202.76 g/mol

IUPAC Name

1-chlorononylcyclopropane

InChI

InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-12(13)11-9-10-11/h11-12H,2-10H2,1H3

InChI Key

PFZJOIQTGKCJEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C1CC1)Cl

Origin of Product

United States

Mechanistic Studies and Reactivity of 1 Chlorononyl Cyclopropane and Analogues

Ring-Opening Reactions of Chlorinated Cyclopropanes

Chlorinated cyclopropanes, as analogues of (1-Chlorononyl)cyclopropane, are subject to ring-opening through various mechanisms. The high ring strain, amounting to approximately 27 kcal/mol, renders the C-C bonds kinetically reactive towards cleavage. nih.govynu.edu.cn This reactivity can be initiated by electrophiles, transition metal catalysts, or bases, leading to a diverse array of functionalized acyclic products. The regioselectivity and stereoselectivity of these reactions are highly dependent on the substitution pattern of the cyclopropane (B1198618) ring and the specific reagents employed.

The ring-opening of chlorinated cyclopropanes can be effectively initiated by electrophilic species. Lewis acids, for instance, can coordinate to an electron-withdrawing group on the cyclopropane ring, which polarizes a vicinal C-C bond and facilitates a nucleophilic attack that breaks the ring. rsc.orgscispace.com This strategy is particularly common for donor-acceptor (D-A) cyclopropanes, where the electronic push-pull nature of the substituents makes the ring highly susceptible to cleavage. ynu.edu.cn

Brønsted acids have also been employed to catalyze the ring-opening of monosubstituted cyclopropanes, a class of compounds that are typically less reactive than their D-A counterparts. nih.gov The use of a highly polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP) can promote an SN1-type ring-opening of arylcyclopropanes, where protonation of the ring is followed by cleavage to form a stabilized carbocation intermediate that is subsequently trapped by a nucleophile. nih.govresearchgate.net In the context of chlorinated cyclopropanes, electrophilic attack can lead to the formation of a transient halonium-like species or a carbocation, which then undergoes nucleophilic capture to yield the ring-opened product.

Catalyst TypeSubstrate TypeMechanismKey Features
Lewis Acids (e.g., SnCl₄)Donor-Acceptor CyclopropanesCoordination to acceptor group, C-C bond polarization, nucleophilic attackHigh selectivity for 1,5-addition in polymerization. rsc.org
Brønsted Acids (e.g., TfOH)ArylcyclopropanesProtonation, SN1-type cleavage to carbocation, nucleophilic trappingEffective for less activated, monosubstituted cyclopropanes, especially in HFIP solvent. nih.gov

Transition metal complexes are powerful catalysts for the ring-opening of cyclopropanes, enabling a wide range of transformations that are often difficult to achieve by other means. These reactions typically involve the oxidative addition of a C-C bond of the cyclopropane to the metal center, forming a metallacyclobutane intermediate. This intermediate can then undergo various reactions, such as reductive elimination, β-hydride elimination, or insertion, to afford the final product.

Rhodium (Rh) Complexes : Rhodium catalysts, in various oxidation states, are particularly versatile. Rh(I) complexes can catalyze the ring expansion of vinylcyclopropanes, while Rh(III) catalysts can mediate C-H activation coupled with the ring-opening of cyclopropanols. snnu.edu.cnnih.govnih.gov Rh(II) catalysts have been utilized in decarbenation reactions to generate alkynylcyclopropane intermediates. acs.org

Palladium (Pd) Complexes : Palladium catalysis is widely used for cross-coupling reactions involving the ring-opening of cyclopropanes. For example, Pd(0) catalysts can react with cyclopropanols to form enones or engage in coupling reactions with allenylic carbonates to produce 1,3-dienes. rsc.orgresearchgate.net Enantioselective ring-opening cross-coupling reactions have also been developed using palladium catalysts. nih.gov

Nickel (Ni) Complexes : Nickel catalysts are effective for the ring-opening hydroarylation of methylenecyclopropanes and the allylation of cyclopropanols. researchgate.netnih.govelsevierpure.com These reactions often proceed through a Ni(II)-hydride or a homoenolate intermediate, respectively.

The choice of metal, ligand, and reaction conditions can precisely control the regioselectivity and stereoselectivity of the ring-opening process.

Metal CatalystSubstrate ExampleReaction TypeProduct Type
Rhodium (Rh)CyclopropanolsC-H Activation / Ring-Openingβ-Aryl Ketones snnu.edu.cn
Palladium (Pd)CyclopropanolsRing-Opening / Coupling1,3-Dienes rsc.org
Nickel (Ni)MethylenecyclopropanesRing-Opening / HydroarylationArylated Alkenes nih.gov

Ring-opening of cyclopropanes under basic conditions typically requires either the presence of activating groups or significant ring strain. For halocyclopropanes, a strong base can potentially induce elimination to form a cyclopropene (B1174273), or a strong nucleophile can directly open the ring via an SN2-type mechanism. This is analogous to the well-established base-catalyzed ring-opening of epoxides (oxacyclopropanes), where the inherent ring strain facilitates nucleophilic attack despite having a poor leaving group. libretexts.orglibretexts.org

For donor-acceptor cyclopropanes, innovative base-mediated strategies have been developed. One such method involves the use of a fluoride (B91410) source to trigger the desilylation of a siloxyaryl substituent on the cyclopropane ring. rsc.org This in situ generation of a strongly electron-donating phenolate (B1203915) group enhances the polarization of the cyclopropane C-C bond, facilitating a "homo-Michael" addition of a nucleophile under basic, metal-free conditions. rsc.org While less common for non-activated halocyclopropanes, these principles highlight the potential for base-mediated ring-opening if the substrate is appropriately functionalized.

Mechanochemistry explores how mechanical force can influence chemical reactivity. For cyclopropane derivatives, applying an external force can dramatically alter the potential energy surface of a ring-opening reaction. researchgate.net Studies on dichlorocyclopropane have shown that mechanical force can change the reaction pathway by fundamentally altering the energy landscape. Under thermal conditions, distinct transition states exist for conrotatory and disrotatory ring-opening pathways. However, above a critical applied force, these two transition states can merge into a single transition state, leading to a "downhill bifurcation" where the choice of stereochemical outcome is decided post-transition state. researchgate.net This discovery demonstrates that mechanical force is not just an alternative energy source but a tool to manipulate reaction networks and selectivity in a way that is not possible with conventional thermal activation.

Influence of Stereochemistry on Reaction Pathways

The stereochemistry of substituents on the cyclopropane ring plays a critical role in determining the stereochemical outcome of its ring-opening reactions. This is particularly evident in concerted electrocyclic reactions, which are governed by the principles of orbital symmetry, famously articulated by the Woodward-Hoffmann rules. acs.org The relative orientation of substituents (cis or trans) on the starting cyclopropane will dictate the geometry (E or Z) of the resulting alkene in the product, provided the reaction follows a stereospecific pathway.

Electrocyclic ring-opening reactions are pericyclic reactions characterized by the conversion of a σ-bond into a π-bond. masterorganicchemistry.com The stereochemical course of these reactions is determined by the rotation of the termini of the breaking σ-bond. This rotation can be conrotatory , where both termini rotate in the same direction (both clockwise or both counter-clockwise), or disrotatory , where they rotate in opposite directions. wikipedia.org

According to the Woodward-Hoffmann rules, the thermally allowed electrocyclic ring-opening of a cyclopropane (a 2π electron system, considering the electrons of the breaking sigma bond) is predicted to be conrotatory. wikipedia.orglibretexts.org Conversely, the photochemical reaction is predicted to be disrotatory. uchicago.edu

Number of π ElectronsThermal ConditionsPhotochemical Conditions
4n (e.g., cyclobutene)Conrotatory masterorganicchemistry.comDisrotatory masterorganicchemistry.com
4n+2 (e.g., 1,3-cyclohexadiene)Disrotatory masterorganicchemistry.comConrotatory masterorganicchemistry.com

While these rules provide a powerful predictive framework, the actual pathway for a given cyclopropane can be complex. For instance, computational studies on cyclopropanone (B1606653) have indicated that the disrotatory pathway is of lower energy than the conrotatory one. psu.edu Furthermore, steric interactions between substituents can favor one pathway over another, and as noted previously, mechanical forces can also influence the competition between these pathways. researchgate.netresearchgate.net Therefore, while orbital symmetry provides the fundamental guidelines, the specific substitution pattern and reaction conditions ultimately determine the stereochemical outcome of cyclopropane ring-opening.

Diastereoselective and Enantioselective Reactivity in Ring-Opening Processes

The stereochemical outcome of cyclopropane ring-opening reactions is a critical aspect of their synthetic utility. The development of methods to control diastereoselectivity and enantioselectivity has expanded the application of these compounds as versatile building blocks. researchgate.netrsc.org

Ring-opening processes can be influenced by the choice of catalyst and the inherent stereochemistry of the cyclopropane starting material. For instance, Lewis acid-mediated reactions can facilitate chirality transfer with a high degree of stereoinduction. researchgate.net In the case of chiral cyclopropanes, reactions can be enantiospecific. For example, the cycloaddition of donor-acceptor (D-A) cyclopropanes with certain reagents using a tin(II) triflate catalyst has been shown to proceed through an enantiospecific pathway with inversion of configuration. acs.org Conversely, other catalysts like iron(III) chloride can cause racemization. acs.org

The development of catalytic enantioselective methods for the ring-opening of cyclopropanes has become a mature field, particularly for donor-acceptor systems. researchgate.netsnnu.edu.cn These methods often rely on chiral catalysts to control the stereochemical outcome. For example, highly diastereoselective synthesis of cyclopropane derivatives can be achieved using rhodium-catalyzed reactions, yielding products with exceptional trans-selectivity. organic-chemistry.org Furthermore, the use of chiral telluronium ylides has enabled the controllable synthesis of specific diastereomers of vinylcyclopropanes with excellent enantioselectivity, where the choice of base can direct the formation of either the cis or trans product. nih.gov

For non-donor-acceptor cyclopropanes, such as analogues of this compound, diastereoselective ring-opening can be achieved through intramolecular reactions. Studies on fully substituted cyclopropanes have shown that intramolecular Friedel-Crafts alkylation can proceed with a complete retention of configuration, where the selective breaking of the most substituted carbon-carbon bond is directed by an alkoxy functional group. rsc.orgresearchgate.net The stereochemical pathway of solvolytic ring-opening reactions is often disrotatory, with the orientation of substituents relative to the leaving group determining the geometry of the resulting olefin. tue.nl

Table 1: Examples of Stereoselective Ring-Opening and Cycloaddition Reactions of Cyclopropane Analogues

Cyclopropane TypeReactionCatalyst/ReagentKey Stereochemical OutcomeReference
Donor-Acceptor Cyclopropane(3+2) Cycloaddition with IsothiocyanatesSn(OTf)₂Enantiospecific with inversion of configuration acs.org
Aryldiazoacetates + N-vinylphthalimideCyclopropanationRh₂(OAc)₄High trans-selectivity (>98:2 dr) organic-chemistry.org
Fully-substituted non-D-A cyclopropaneIntramolecular Friedel-Crafts AlkylationLewis AcidComplete retention of configuration rsc.org
Racemic 2-substituted cyclopropane-1,1-dicarboxylates(3+3) Cycloaddition with Nitronestox/Ni(II) complexHigh diastereoselectivity and enantioselectivity sioc.ac.cn

Reactivity with Nucleophilic and Electrophilic Reagents

The reactivity of cyclopropanes is largely dictated by their ring strain and the electronic nature of their substituents. nih.gov The presence of a chlorine atom in this compound makes the substituted carbon atom an electrophilic center, susceptible to attack by nucleophiles.

Reactivity with Nucleophiles: Cyclopropanes bearing an electron-accepting group, such as a halogen, can act as potent electrophiles in polar, ring-opening reactions. nih.govnih.gov These reactions often proceed via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon, leading to concerted bond formation and cleavage of a carbon-carbon bond in the ring. nih.govresearchgate.net The process is analogous to a homo-Michael addition. ethernet.edu.et The presence of a good leaving group, like chloride, is a prerequisite for such transformations. tue.nl The reaction between a nucleophile and an alkyl halide substrate involves the electron-rich nucleophile donating a pair of electrons to the electron-poor carbon, displacing the leaving group. masterorganicchemistry.combyjus.comyoutube.com The inherent strain of the cyclopropane ring (over 100 kJ mol⁻¹) provides a strong thermodynamic driving force for these ring-opening reactions. nih.gov Lewis acids, such as silver salts, can be used to facilitate the formation of a cyclopropyl (B3062369) cation by assisting in the removal of the halide, which then undergoes ring-opening. tue.nl

Reactivity with Electrophiles: The carbon-carbon bonds of the cyclopropane ring possess significant π-character, allowing the ring to react with electrophiles in a manner analogous to alkenes. ethernet.edu.etyoutube.com Electrophilic attack leads to the cleavage of the cyclopropane ring and the formation of a carbocation intermediate. tue.nl This intermediate is subsequently trapped by a nucleophile. The stereochemistry of this process can provide evidence for the nature of the intermediate; for example, studies on electrophilic ring-opening by deuterium (B1214612) ions suggest the formation of an unsymmetrical, nonrotating, corner-protonated cyclopropane. acs.org The reaction of cyclopropanes with electrophiles is a key step in various synthetic transformations, including the formation of functionalized acyclic compounds.

Understanding Reactivity Profiles in Donor-Acceptor Cyclopropane Systems

The activation of D-A cyclopropanes is typically achieved with Lewis acids, which coordinate to the acceptor group(s), further increasing the polarization of the C-C bond and facilitating ring-opening. snnu.edu.cnresearchgate.netnih.gov This activation generates a 1,3-zwitterionic intermediate synthon, which can participate in a wide array of cycloaddition and annulation reactions. nih.govresearchgate.net For instance, Lewis acid-catalyzed reactions of D-A cyclopropanes with aldehydes, imines, and other π-systems are common methods for synthesizing five- and six-membered heterocyclic and carbocyclic rings. acs.orgnih.gov

The choice of Lewis acid can be crucial in directing the reaction pathway. In reactions with 2-naphthols, using Bi(OTf)₃ leads to a [3+2] cyclopentannulation, whereas Sc(OTf)₃ promotes a Friedel-Crafts-type addition. nih.gov Similarly, in the N-alkylation of indazoles with D-A cyclopropanes, Al(OTf)₃ yields the kinetic N²-alkylated product, while Co(NTf₂)₂ gives the thermodynamic N¹-alkylated product. rsc.org While these examples pertain to classic D-A systems, the underlying principle of Lewis acid activation of an acceptor group to promote C-C bond cleavage is applicable to analogues like this compound, where a Lewis acid could assist in the departure of the chloride anion. tue.nl

Table 2: Influence of Lewis Acid on the Reactivity of Donor-Acceptor Cyclopropane Analogues

ReactantLewis Acid CatalystProduct TypeReference
2-Substituted Cyclopropane 1,1-dicarboxylates + 2-NaphtholsBi(OTf)₃Dehydrative [3+2] Cyclopentannulation nih.gov
2-Substituted Cyclopropane 1,1-dicarboxylates + 2-NaphtholsSc(OTf)₃Friedel-Crafts-type Addition nih.gov
D-A Cyclopropanes + IndazolesAl(OTf)₃N²-Alkylation (Kinetic) rsc.org
D-A Cyclopropanes + IndazolesCo(NTf₂)₂N¹-Alkylation (Thermodynamic) rsc.org
D-A Cyclopropanes + N-SulfinylaminesGaCl₃(3+2) Cycloaddition nih.gov

Stereochemical Investigations of 1 Chlorononyl Cyclopropane

Chiral Synthesis and Enantioselective Methodologies for Chlorocyclopropanes

The synthesis of enantiomerically pure (1-Chlorononyl)cyclopropane relies on advanced asymmetric cyclopropanation techniques. These methods are designed to control the formation of specific stereoisomers.

One effective strategy involves the catalytic asymmetric synthesis of halocyclopropyl alcohols from achiral starting materials. nih.govacs.org For instance, an asymmetric addition of an alkylzinc reagent to an enal can be followed by a diastereoselective chlorocyclopropanation. nih.gov This tandem, one-pot procedure can generate up to three stereocenters with high stereoselectivity. nih.gov The use of chiral rhodium catalysts in the cyclopropanation of alkenes with diazo compounds is another powerful approach to obtaining optically active chlorocyclopropanes. researchgate.netorganic-chemistry.org Engineered hemoproteins, such as myoglobin (B1173299) variants, have also emerged as effective biocatalysts for asymmetric cyclopropanation, offering complementary stereoselectivity. rochester.edu

Key methodologies for the enantioselective synthesis of chlorocyclopropanes, which can be adapted for this compound, include:

Simmons-Smith Cyclopropanation: Utilizing chiral directing groups, such as chiral allylic alcohols, can effectively control the stereochemical outcome of the cyclopropanation. wiley-vch.de

Transition-Metal Catalyzed Cyclopropanation: Chiral catalysts, particularly those based on rhodium and copper, are widely used to catalyze the reaction between an alkene and a carbene precursor, such as a diazoacetate, to produce cyclopropanes with high enantiomeric excess. researchgate.netorganic-chemistry.org

Organocatalysis: Chiral organic molecules can catalyze the Michael-initiated ring closure (MIRC) reactions to produce highly functionalized and enantiomerically enriched cyclopropanes. rsc.org

The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity.

Table 1: Comparison of Enantioselective Methodologies for Chlorocyclopropane (B1620479) Synthesis

Methodology Chiral Source Typical Substrates Enantiomeric Excess (ee) Diastereomeric Ratio (dr) Reference
Asymmetric Alkyl Addition/Chlorocyclopropanation Chiral Ligand for Alkylzinc Enals 89-99% >20:1 nih.govacs.org
Rhodium-Catalyzed Cyclopropanation Chiral Rhodium Complex Alkenes, Diazoacetates up to 66% High trans-selectivity researchgate.netnih.gov
Myoglobin-Catalyzed Cyclopropanation Engineered Myoglobin Styrenes, Diazo compounds 96-99.9% 98-99.9% rochester.edu
Chiral Auxiliary-Directed Cyclopropanation Chiral Allylic Alcohols Alkenes with directing groups High High wiley-vch.dersc.org

Diastereomeric and Enantiomeric Purity Assessment in Cyclopropyl (B3062369) Systems

Determining the diastereomeric and enantiomeric purity of this compound is essential to understanding its properties and reactivity. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for separating and quantifying enantiomers. openochem.org The differential interaction of each enantiomer with the chiral surface of the column leads to their separation. openochem.org In some cases, pre-derivatization of the enantiomers with a chiral reagent to form diastereomers is necessary, which can then be separated on a standard achiral column. nih.govresearchgate.net

Chiral capillary electrophoresis (CE) is another powerful technique for assessing enantiomeric purity. researchgate.net This method utilizes a chiral selector, such as a cyclodextrin, added to the running buffer to achieve separation of the enantiomers. researchgate.net Gas chromatography (GC) on a chiral stationary phase is also an effective method for the analysis of volatile cyclopropane (B1198618) derivatives. nih.gov

Table 2: Analytical Methods for Purity Assessment of Chiral Cyclopropanes

Analytical Technique Principle Typical Chiral Selector/Phase Application Reference
Chiral HPLC Differential interaction with a chiral stationary phase Protein-based, crown ether-based, polysaccharide-based CSPs Separation of enantiomers openochem.orgnih.gov
Chiral Capillary Electrophoresis Differential interaction with a chiral selector in the buffer Cyclodextrins (e.g., dimethyl-β-cyclodextrin) Determination of enantiomeric purity researchgate.net
Chiral Gas Chromatography Separation based on volatility and interaction with a chiral stationary phase Chirasil-beta-dex Separation of volatile enantiomeric cyclopropane derivatives nih.gov
NMR Spectroscopy with Chiral Shift Reagents Formation of diastereomeric complexes with different chemical shifts Lanthanide-based chiral shift reagents Determination of enantiomeric excess

Impact of Stereochemistry on Reaction Kinetics and Product Distribution

The stereochemistry of this compound significantly influences its reaction kinetics and the distribution of products in subsequent transformations. The relative orientation of the substituents on the cyclopropane ring can affect the stability of transition states and, consequently, the activation energy of a reaction. researchgate.net

In thermal rearrangements of chlorocyclopropanes, the stereochemistry of the starting material dictates the stereochemistry of the resulting products. For example, the thermolysis of 1α-chloro-2α,3α-dimethylcyclopropane proceeds via a concerted electrocyclic ring-opening, where the substituents trans to the departing chlorine atom move apart, influencing the reaction rate and product stereochemistry. researchgate.net

Solvent polarity can also play a crucial role in directing the stereochemical outcome of reactions involving chlorocyclopropanes. For instance, in cyclopropanation reactions, polar protic solvents can enhance diastereoselectivity by stabilizing specific transition states through hydrogen bonding. smolecule.com

The stereochemistry of the cyclopropane ring is a critical factor in controlling the outcome of ring-opening reactions. The Woodward-Hoffmann-DePuy rule predicts the stereochemical course of electrocyclic ring-opening of cyclopropyl cations, which are often intermediates in the solvolysis of halocyclopropanes. researchgate.net

Table 3: Influence of Stereochemistry on Reaction Outcomes

Reaction Type Stereochemical Factor Effect on Kinetics Effect on Product Distribution Reference
Thermal Rearrangement cis/trans Isomerism of substituents Different Arrhenius parameters (A and Ea) for isomers Stereospecific formation of different olefinic products researchgate.net
Solvolysis Orientation of leaving group and substituents Rate acceleration or deceleration depending on stereoelectronic effects Governed by the Woodward-Hoffmann-DePuy rule for ring-opening researchgate.net
Cyclopropanation Catalyst and substrate stereochemistry Can influence reaction rate Determines the diastereomeric and enantiomeric ratio of the product wiley-vch.desmolecule.com
Photochemical Cycloaddition Stereochemistry of alkene and diazirine precursor May affect quantum yield Influences the cis/trans ratio of the resulting cyclopropane ulaval.caresearchgate.net

Stereomutation Processes in Halocyclopropanes and Cyclopropane Derivatives

Stereomutation refers to the interconversion of stereoisomers. In cyclopropane derivatives, this process typically involves the cleavage of a carbon-carbon bond to form a trimethylene biradical intermediate, which can then re-close to form either the original stereoisomer or its epimer. annualreviews.org

The thermal stereomutation of substituted cyclopropanes has been studied to understand the energetics and mechanisms of these rearrangements. annualreviews.org The activation energy for stereomutation is influenced by the substituents on the cyclopropane ring. For halocyclopropanes, the presence of the halogen can affect the stability of the biradical intermediate and thus the barrier to stereomutation.

Theoretical calculations have been employed to investigate the potential energy surfaces for the stereomutation of cyclopropane derivatives. mdpi.comsemanticscholar.org These studies help to elucidate the transition state structures and the factors that stabilize them. For some cyclopropane systems, stereomutation can occur via a planar transition state, although this is generally a high-energy process. semanticscholar.org One-electron oxidation can also catalyze the stereomutation of cyclopropanes. acs.org

Table 4: Energetics of Stereomutation in Substituted Cyclopropanes

Compound System Process Activation Energy (Ea) Key Findings Reference
trans-1,2-dimethylcyclopropane-d6 Thermal Stereomutation 54.5 kcal/mol (for loss of optical activity) Proceeds via a biradical mechanism annualreviews.org
Substituted Cyclopropenes [XC₂H₄] Theoretical Stereomutation via planar TS 29.0-80.6 kcal/mol Barrier increases with electronegativity of X mdpi.com
Cyclopropane Photoinduced electron transfer catalyzed stereomutation N/A Occurs via a radical cation intermediate acs.org

Computational and Theoretical Chemistry of 1 Chlorononyl Cyclopropane Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Global reactivity descriptors derived from DFT, such as ionization potential (IP), electron affinity (EA), chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω), are crucial for predicting the chemical behavior of molecules like (1-Chlorononyl)cyclopropane. For instance, a comparative analysis of allyl mercaptan and its derivatives using DFT at the B3LYP/cc-pVQZ level has demonstrated how these descriptors can reveal relative reactivity. nih.gov

Table 1: Conceptual DFT Reactivity Descriptors (Illustrative for a Substituted Cyclopropane)

Descriptor Formula Interpretation
Ionization Potential (IP) I = -EHOMO Energy required to remove an electron.
Electron Affinity (EA) A = -ELUMO Energy released when an electron is added.
Chemical Potential (μ) μ = -(I+A)/2 Tendency of electrons to escape.
Chemical Hardness (η) η = (I-A)/2 Resistance to change in electron distribution.

This table illustrates the common descriptors calculated in DFT studies. The actual values would need to be computed specifically for this compound.

Transition state analysis is a critical component of computational chemistry for understanding reaction mechanisms, particularly the transformations of the cyclopropane (B1198618) ring, such as ring-opening reactions. DFT calculations are employed to locate and characterize the transition state structures and their corresponding activation energies.

For example, a theoretical study on the ring-enlargement reactions of 72 different donor-acceptor-substituted cyclopropanes was conducted using the B3LYP/6-311G(d) level of theory to determine transition states and activation barriers. acs.org These studies show that the nature of the substituents significantly influences the energy barrier for ring transformations. acs.orggoettingen-research-online.de In the case of this compound, the chlorine atom and the nonyl group would play a crucial role in the energetics of any ring-opening or rearrangement process. Mechanistic studies and DFT calculations on monosubstituted cyclopropanes indicate that the reaction pathway can vary depending on the nature of the substituent, proceeding through either a carbocation intermediate or a homo-conjugate addition pathway. nih.gov

Table 2: Calculated Activation Barriers for Ring-Enlargement of Selected Donor-Acceptor Cyclopropanes

Donor Substituent Acceptor Substituent Activation Energy (kJ/mol)
Me2N NO Low
MeO CHO Moderate

Data adapted from a systematic investigation of donor-acceptor cyclopropanes, illustrating the effect of substituents on transition state energies. goettingen-research-online.de The specific values for this compound would require dedicated calculations.

The unique bonding in cyclopropane, often described by the Walsh model, involves bent bonds and gives the molecule some characteristics of a double bond. The highest occupied molecular orbitals (HOMOs), which are of 3e' symmetry in unsubstituted cyclopropane, are crucial for its reactivity. The presence of substituents like the 1-chlorononyl group will perturb these orbitals, affecting the molecule's interaction with other reagents.

A natural bond orbital (NBO) analysis can provide insight into these interactions. For instance, in fluorinated cyclopropanes, anomeric-like nF → σ*CF interactions were found to stabilize compounds with geminal fluorines. beilstein-journals.org Similar analyses for this compound would likely reveal important hyperconjugative interactions between the orbitals of the cyclopropane ring and the substituents, influencing its conformational preferences and reactivity.

To fully understand a chemical reaction, it is essential to map out the entire reaction pathway, which includes reactants, transition states, intermediates, and products. Reaction path calculations, often performed using methods like the intrinsic reaction coordinate (IRC), connect the transition state to the corresponding minima on the potential energy surface.

DFT studies on the functionalization of ω-ene-cyclopropanes mediated by a zirconocene (B1252598) complex have detailed the energy profiles for processes involving C-H and C-C bond cleavage. figshare.com These calculations reveal the most energetically favorable pathways and rationalize the observed selectivity. For this compound, delineating the energy profiles for potential reactions, such as nucleophilic substitution or elimination, would provide a comprehensive understanding of its chemical behavior.

Molecular Dynamics Simulations for Mechanistic Insights

While DFT calculations are excellent for studying static structures and energies, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations can offer insights into reaction mechanisms by simulating the motion of atoms and exploring the potential energy surface. Although specific MD simulations for this compound are not documented, the methodology has been applied to study fluid cyclopropane using force fields derived from quantum chemistry calculations.

Computational Prediction of Stereochemical Outcomes

Computational methods are invaluable for predicting the stereochemical outcomes of reactions involving chiral or prochiral molecules. For reactions involving cyclopropanes, such as diastereoselective ring-opening, computational studies can elucidate the factors that control the stereoselectivity.

Mechanistic investigations and computational studies on the diastereoselective ring-opening of non-donor-acceptor cyclopropanes via intramolecular Friedel–Crafts alkylation revealed that an alkoxy functionality was key to selective bond breaking with retention of configuration. rsc.org Similarly, DFT calculations have been used to understand the enantioselectivity in catalytic ring-opening reactions of cyclopropanes. snnu.edu.cn For this compound, which is chiral, computational modeling could predict the preferred stereochemical pathways in its reactions.

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations encompass a broad range of methods, including DFT and ab initio approaches, that are used to elucidate reaction mechanisms. These calculations provide detailed information about the electronic and geometric structures of reactants, intermediates, and transition states.

For example, quantum chemical calculations have been used to study the thermodynamics and polarity-driven properties of fluorinated cyclopropanes, providing insights into how the polar C-F bond affects ring stability and intermolecular interactions. beilstein-journals.org Similar calculations for this compound would clarify the influence of the C-Cl bond and the long alkyl chain on its properties and reactivity. These methods are also essential for understanding the mechanistic details of reactions such as the hydroboration of substituted cyclopropanes, where the reaction was shown to proceed via three-centered "loose" and "tight" transition states. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chlorocyclopropane (B1620479) Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of cyclopropane (B1198618) derivatives. ucsd.edu The unique electronic environment of the cyclopropyl (B3062369) ring, combined with the influence of substituents, gives rise to characteristic NMR spectra that are rich in structural information. caltech.edu

The stereochemistry of substituted cyclopropanes is readily determined using ¹H NMR spectroscopy due to the distinct magnetic environment on either side of the three-membered ring. Protons on the same face of the ring as a substituent (cis) are chemically non-equivalent to protons on the opposite face (trans). libretexts.org In chlorocyclopropane, for example, the protons cis and trans to the chlorine atom are diastereotopic and thus have different chemical shifts. ucsd.edulibretexts.org

This non-equivalence is primarily due to magnetic anisotropy effects of the cyclopropane ring and the substituent. The cyclopropane ring itself is known to exhibit a ring current effect that shields the protons attached to it, causing them to resonate at an unusually high field (upfield) compared to protons in acyclic alkanes. researchgate.net The electronegative chlorine atom, however, exerts a deshielding effect on nearby protons. The interplay of these effects allows for clear stereochemical assignments. For (1-Chlorononyl)cyclopropane, the protons on the cyclopropane ring would be expected to show distinct signals based on their position relative to the chlorine and the nonyl group.

Chiral lanthanide shift reagents can also be employed to enhance the separation of signals from stereoisomers, although they must be used in low concentrations to prevent excessive line broadening. wikipedia.org

Table 1: Predicted ¹H NMR Chemical Shifts for Protons on the Cyclopropyl Ring of this compound

ProtonPredicted Chemical Shift (δ, ppm)Rationale
Methine Proton (H-C1)~2.9 - 3.2Deshielded by direct attachment to the carbon bearing the electronegative chlorine atom.
Methylene Protons (cis to Cl)~0.8 - 1.0Shielded by the cyclopropane ring current, but slightly deshielded by proximity to the chlorine atom compared to the trans protons. libretexts.orgchemicalbook.com
Methylene Protons (trans to Cl)~0.7 - 0.9Shielded by the cyclopropane ring current; expected to be the most upfield of the ring protons. libretexts.orgchemicalbook.com

Note: These values are estimations based on data for chlorocyclopropane and related derivatives. Actual values may vary.

In-situ or real-time NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions, allowing for the observation of reactants, products, and any transient intermediates or byproducts simultaneously. rptu.de This method provides valuable kinetic data and mechanistic insights without the need to isolate species from the reaction mixture.

While high-field NMR is standard, its use can be limited when reactions are conducted in metal containers which shield the sample. uni-mainz.de However, recent developments in zero- to ultralow-field (ZULF) NMR enable the monitoring of reactions even within metal vessels, expanding the technique's applicability to industrial processes and catalysis studies. uni-mainz.de For reactions involving gaseous reagents, such as hydrogenation, ZULF NMR has been shown to effectively monitor the reaction kinetics with high spectroscopic resolution. uni-mainz.de The application of specialized pulse sequences, like steady-state free precession (SSFP), can enhance the signal-to-noise ratio for less sensitive nuclei like ¹³C, reducing acquisition times from hours to minutes and making in-situ ¹³C NMR more feasible for tracking reaction pathways. nih.gov This would be particularly useful for monitoring the cyclopropanation or chlorination steps in the synthesis of this compound.

Mass Spectrometry for Fragmentation Analysis and Mechanistic Inference

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation patterns. chemguide.co.uklibretexts.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of a molecule's elemental formula. researchgate.net For this compound (C₁₂H₂₃Cl), HRMS would easily distinguish it from other compounds with the same nominal mass but different elemental compositions.

A key feature in the mass spectrum of a chlorinated compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M+ and M+2 peak pattern in a roughly 3:1 intensity ratio, which is a clear indicator of the presence of a single chlorine atom in the molecule or fragment. nih.gov HRMS instruments, such as quadrupole time-of-flight (qTOF) or Orbitrap analyzers, can easily resolve these isotopic peaks. researchgate.netnih.gov

Table 2: Theoretical Exact Masses for the Molecular Ion of this compound (C₁₂H₂₃Cl)

Isotopic CompositionTheoretical Exact Mass (Da)
¹²C₁₂ ¹H₂₃ ³⁵Cl202.15393
¹²C₁₂ ¹H₂₃ ³⁷Cl204.15098

Upon ionization in a mass spectrometer, the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments and neutral radicals. libretexts.orggbiosciences.com The pattern of these fragments provides a fingerprint that can be used to deduce the original structure. For this compound, several fragmentation pathways can be predicted:

Loss of a Chlorine Radical: A common fragmentation for alkyl halides is the cleavage of the carbon-halogen bond, which would result in a fragment at m/z corresponding to [M-Cl]⁺.

Alpha-Cleavage: The bonds adjacent to the cyclopropyl ring are susceptible to cleavage. This could lead to the loss of the nonyl chain to form a chlorocyclopropyl cation, or the loss of the chlorocyclopropyl group to form a nonyl cation. The relative abundance of these fragments depends on the stability of the resulting carbocations. libretexts.org

Cleavage of the Nonyl Chain: The long alkyl chain can fragment, typically resulting in a series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups). libretexts.org

Ring Opening: The strained cyclopropane ring can open, leading to rearrangement and subsequent fragmentation pathways characteristic of an alkene.

The most intense peak in the spectrum, known as the base peak, corresponds to the most stable or most readily formed fragment ion. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment IdentityFragmentation Pathway
167[C₁₂H₂₃]⁺Loss of Cl radical
127[C₉H₁₉]⁺Cleavage of the C-C bond between the ring and chain
75/77[C₃H₄Cl]⁺Cleavage of the C-C bond between the ring and chain
41[C₃H₅]⁺Cyclopropyl cation (from loss of Cl and nonyl chain)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. utoronto.ca While IR spectroscopy measures the absorption of light corresponding to vibrational transitions with a change in dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that involve a change in polarizability. utoronto.ca Together, they provide a comprehensive vibrational profile of a molecule.

For this compound, the spectra would be dominated by features from the nonyl chain but would also contain characteristic peaks for the substituted cyclopropane ring.

Cyclopropane Ring Vibrations: The cyclopropyl group gives rise to characteristic IR absorption bands. The C-H stretching vibrations of the ring typically appear at higher wavenumbers (e.g., ~3100-3000 cm⁻¹) than those of alkanes. acs.org A band near 1020-1000 cm⁻¹ is often ascribed to a symmetric ring "breathing" vibration and is a useful identifier for the cyclopropyl group. acs.orgacs.org

Nonyl Chain Vibrations: The long alkyl chain would produce strong C-H stretching bands in the 2960-2850 cm⁻¹ region and characteristic CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.

Carbon-Chlorine Vibrations: The C-Cl stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 850 and 650 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum, such as the C-C stretches within the cyclopropane ring or the S-S bonds in other molecules. utoronto.ca Polarized Raman spectroscopy can further provide information on the symmetry of the vibrational modes. edinst.com

A vibrational analysis must be performed on a geometry that has been optimized at the same level of theory to ensure validity. uni-rostock.degaussian.com

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
Cyclopropyl C-HStretching3100 - 3000IR & Raman
Alkyl C-H (CH₃, CH₂)Stretching2960 - 2850IR & Raman
Alkyl CH₂Bending (Scissoring)~1465IR & Raman
Cyclopropyl RingRing Breathing/Deformation1020 - 1000IR & Raman
C-ClStretching850 - 650IR & Raman

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comcam.ac.uk The process involves irradiating a single crystal of a compound with a beam of X-rays and analyzing the resulting diffraction pattern. anton-paar.comazolifesciences.com This pattern provides detailed information about the electron density distribution within the crystal, from which a model of the molecular structure can be built. pages.dev

For a novel compound such as this compound, X-ray crystallography would be an invaluable tool for unambiguous structural elucidation. The successful growth of a single crystal suitable for analysis would be the first and often most challenging step. anton-paar.com Once a suitable crystal is obtained, the diffraction experiment would yield fundamental data about the crystal lattice and the molecule itself.

Hypothetical Crystallographic Data for this compound

While no experimental data exists, a hypothetical crystallographic study would aim to determine the parameters listed in the table below. This data would provide a definitive confirmation of the compound's connectivity and stereochemistry.

Crystallographic Parameter Information Provided
Crystal SystemThe basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry elements present within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the sides and the angles between the axes of the unit cell.
Volume (V)The volume of the unit cell.
Molecules per Unit Cell (Z)The number of this compound molecules within one unit cell.
Calculated Density (Dx)The theoretical density of the crystal.

Detailed Research Findings from a Hypothetical Analysis

A detailed analysis of the crystallographic data would provide precise measurements of the molecule's geometry. Key findings would include:

Bond Lengths: The exact distances between connected atoms would be determined. Of particular interest would be the C-C bond lengths within the strained cyclopropane ring, the C-Cl bond length, and the lengths of the C-C bonds in the nonyl chain. The C-C bonds in a cyclopropane ring are typically shorter than those in alkanes, around 1.51 Å. wikipedia.org

Bond Angles: The angles between adjacent bonds would be precisely measured. The internal C-C-C bond angles of the cyclopropane ring are constrained to approximately 60°, leading to significant ring strain. wikipedia.org The analysis would reveal how this strain influences the other bond angles in the molecule, such as the C-C-Cl angle and the torsional angles along the nonyl chain.

Conformation: The study would reveal the preferred three-dimensional shape (conformation) of the molecule in the solid state. This includes the orientation of the chlorononyl group relative to the cyclopropane ring and the conformation of the flexible nonyl chain. Intermolecular interactions in the crystal lattice, such as van der Waals forces, would influence this observed conformation.

Intermolecular Interactions: The arrangement of molecules within the crystal lattice would be elucidated, showing any significant non-covalent interactions between neighboring molecules. For a non-polar molecule like this compound, these would primarily be van der Waals forces.

Advanced Synthetic Applications and Research Directions for 1 Chlorononyl Cyclopropane

Utilization as a Versatile Building Block in Complex Organic Synthesis

Cyclopropane (B1198618) derivatives are highly prized as building blocks in organic synthesis due to the latent reactivity conferred by their strained ring structure. rsc.orgnih.gov Compounds like (1-Chlorononyl)cyclopropane can be classified as donor-acceptor cyclopropanes, where the alkyl group acts as a donor and the chloro atom as an electron-withdrawing group, facilitating a range of transformations. nih.gov The presence of the nine-carbon (nonyl) chain also introduces significant lipophilicity, a property that can be exploited in the synthesis of complex molecules designed to interact with biological membranes or other nonpolar environments. The strategic use of such building blocks allows for the rapid construction of molecular complexity from a relatively simple starting material. organic-chemistry.orgfrontiersin.org

One of the most powerful applications of cyclopropane derivatives is in ring expansion reactions, which provide access to larger carbocycles that are otherwise challenging to synthesize. rsc.org Seven-membered rings, in particular, are prevalent in numerous natural products and pharmaceutical agents, making their efficient synthesis a significant goal. rsc.orgnih.gov Research has shown that monoactivated cyclopropanes can undergo transition metal-catalyzed ring expansion to form functionalized seven-membered rings. nih.gov For instance, rhodium(I) catalysts have been successfully employed to promote the expansion of 1,3-dienylcyclopropanes to alkylidene cycloheptadienes. nih.gov Similarly, other protocols have been developed for the stereoselective construction of seven-membered rings from cyclohexanones and diazoacetates, highlighting the general utility of ring expansion strategies. organic-chemistry.org

The structure of this compound is well-suited for analogous transformations. The cyclopropyl (B3062369) group can serve as a three-carbon unit that, under appropriate catalytic conditions (e.g., with Lewis acids or transition metals), could react with a suitable two-carbon or four-carbon component to generate larger ring systems. colab.ws The chloro substituent could play a key role in activating the ring or could be used as a handle for subsequent functionalization after the expansion has occurred.

Table 1: Examples of Cyclopropane Ring Expansion Methodologies

Catalyst/Reagent Cyclopropane Substrate Type Product Ring Size Research Focus Citation
Rhodium(I) Complex Monoactivated 1,3-dienylcyclopropanes Seven-membered Tandem isomerization and ring expansion via 1,5 C-C bond migration. nih.gov
Lewis Acids α-Alkyldiazoacetates (reacting with cyclohexanones) Seven-membered Tiffeneau-Demjanov-type ring expansion to form functionalized cycloheptanones. organic-chemistry.org

The controlled opening of the cyclopropane ring provides a powerful method for installing functionality with precise stereochemical and regiochemical control, often leading to the formation of functionalized alkenes. beilstein-journals.org The strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to cleavage under various conditions, including reductive, oxidative, or nucleophilic attack. masterorganicchemistry.com For example, the electroreductive opening of α,α-cyclopropanated amino acids in the presence of a Ni(II) complex has been shown to produce dehydroalanine (B155165) derivatives, a class of functionalized alkenes. beilstein-journals.org This process can be followed by the in-situ addition of nucleophiles like thiols to create further complexity. beilstein-journals.org

In another approach, aryl iodide catalysts have been used for the oxidative ring-opening of cyclopropanes to synthesize 1,3-difunctionalized products, such as 1,3-difluorides and 1,3-diols. nih.gov For this compound, a controlled ring-opening reaction could yield a range of valuable products. Reductive cleavage might lead to a chloro-substituted dodecene, while oxidative methods could produce 1,3-difunctionalized derivatives where the nonyl chain and chloro-group are retained. The specific outcome would depend heavily on the chosen reagents and reaction conditions, offering a versatile pathway to linear molecules with precisely placed functional groups.

Integration into New Material Design (e.g., polymers with cyclopropane backbones)

The incorporation of unique structural motifs into polymer backbones is a key strategy for developing new materials with tailored properties. While the use of cyclopropane in polymer backbones is not as established as that of other rings like cyclohexane, its potential is significant. fiveable.me The rigidity and defined stereochemistry of the cyclopropane unit could impart specific conformational constraints on a polymer chain, influencing properties such as thermal stability, crystallinity, and mechanical strength.

Enzyme-catalyzed ring-opening polymerization (eROP) is a modern technique for producing polyesters, typically from lactone monomers. encyclopedia.pub A hypothetical application could involve developing a catalytic system, perhaps enzymatic or transition-metal-based, capable of the ring-opening polymerization of a functionalized cyclopropane such as a cyclopropanecarboxylic acid derivative. The long nonyl chain of this compound would be expected to confer solubility in nonpolar media and introduce flexibility between the rigid cyclopropane units if it were to be incorporated into a polymer structure. This remains a speculative but promising area for future research in materials science. chemistryworld.com

Exploration in Bioactive Molecule Synthesis and Modification

The cyclopropane ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with a wide range of biological activities. researchgate.netrug.nlresearchgate.net Its conformational rigidity can lock a molecule into a specific three-dimensional shape that is optimal for binding to a biological target, while its metabolic stability can improve a drug's pharmacokinetic profile. nih.gov The synthesis of this compound derivatives could therefore be a valuable strategy in drug discovery. The long nonyl chain could enhance membrane permeability, while the cyclopropane and chloro-moieties could be tailored for specific interactions with target proteins or enzymes. For instance, Csp3-chlorinated compounds are found in many bioactive molecules and serve as important handles for further chemical diversification. chemrxiv.org

Nature has evolved enzymes that can perform chemistry on strained rings. A prominent example is 1-aminocyclopropane-1-carboxylate (ACC) deaminase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the ring-opening of its substrate, ACC, to produce α-ketobutyrate and ammonia. nih.gov This reaction is a key step in a pathway that bypasses the production of the plant hormone ethylene. nih.govffhdj.com Structural and mechanistic studies of ACC deaminase have revealed the intricate process by which the enzyme recognizes the cyclopropane ring and facilitates its cleavage. nih.gov

The existence of enzymes like ACC deaminase suggests that biocatalytic pathways could be developed or engineered to act on synthetic cyclopropanes like this compound. rug.nl Such an enzyme could potentially open the ring to produce a specific linear product with high enantioselectivity. This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods for modifying the cyclopropane core. escholarship.org

Stereochemistry plays a critical role in the biological activity of chiral molecules, as biomolecules like enzymes and receptors are themselves chiral. nih.govnih.gov For molecules containing a substituted cyclopropane ring, the specific arrangement of substituents (i.e., the stereoisomers) can lead to dramatic differences in efficacy and toxicity. michberk.com For example, the insecticidal activity of permethrin (B1679614) is highly dependent on which of its four stereoisomers is used. michberk.com Similarly, the fungicidal potency of epoxiconazole (B1671545) varies significantly among its different stereoisomers. michberk.com

This principle is directly relevant to this compound. The molecule possesses chiral centers, and its synthesis would typically result in a mixture of stereoisomers. Each distinct isomer would present a unique three-dimensional profile to a biological target. Therefore, the separation of these isomers and the testing of their individual biological activities would be a crucial step in any drug discovery program based on this scaffold. Research has shown that for some compounds, only a single natural isomer displays significant potency, often due to stereoselective uptake by cells or specific binding to a target enzyme. nih.gov

Table 2: Influence of Stereochemistry on the Bioactivity of Cyclopropane-Containing Molecules

Compound Application Stereochemical Impact Citation
Permethrin Insecticide The four stereoisomers (two cis, two trans enantiomeric pairs) exhibit different levels of insecticidal activity and toxicity. michberk.com
Epoxiconazole Fungicide The molecule has three chiral centers; the (2R,3S)-isomer shows the highest biological activity against target fungi. michberk.com

Development of Novel Synthetic Methodologies Exploiting Chlorinated Cyclopropane Reactivity

The inherent ring strain and the electronic nature of the substituents in chlorinated cyclopropanes make them versatile intermediates in organic synthesis. scripps.edunih.gov The presence of a chlorine atom, an electron-withdrawing group, and a long-chain alkyl group like nonyl on the same cyclopropane ring in this compound suggests a unique reactivity profile that could be exploited for constructing complex molecular architectures.

Methodologies applicable to such a structure would likely revolve around two primary transformations: reactions involving the carbon-chlorine bond and reactions involving the cleavage of the cyclopropane ring.

Reactivity at the C-Cl Bond: The chlorine atom in this compound can act as a leaving group in nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide array of functional groups. For instance, lithiation of similar 1-alkynyl-1-chlorocyclopropanes, followed by reaction with electrophiles, has been shown to produce functionalized cyclopropanes like cyclopropanecarboxylic acids and alcohols. osti.gov A similar strategy could potentially be applied to this compound, enabling the synthesis of novel cyclopropane derivatives.

Ring-Opening and Ring-Expansion Reactions: Donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, are known to undergo facile ring-opening reactions. nih.gov While the nonyl group is generally considered electron-donating and the chloro group is electron-withdrawing, the specific reactivity of this compound would need experimental validation. However, the general principles suggest its potential use in cycloaddition reactions to form larger carbocyclic or heterocyclic systems. nih.gov For example, Lewis acid-mediated reactions of donor-acceptor cyclopropanes with various partners can lead to the formation of five-membered rings. nih.gov

Furthermore, the development of photocatalytic methods has provided new avenues for the functionalization of cyclopropanes. chemrxiv.org Direct photoexcitation can generate chlorine radicals, leading to selective chlorination or other functionalizations of C-H bonds, a process that could be relevant for derivatives of this compound. chemrxiv.org

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents/Conditions Potential Product Class
Nucleophilic Substitution Nucleophiles (e.g., R-Li, Grignards) Substituted nonylcyclopropanes
Cross-Coupling Pd or Ni catalysts, coupling partners Aryl- or vinyl-nonylcyclopropanes
Ring-Opening/Expansion Lewis acids, dipolarophiles Functionalized cyclopentanes, heterocycles
Reductive Dechlorination Reducing agents (e.g., Na/MeOH) Nonylcyclopropane

Future Prospects in Catalysis and Asymmetric Synthesis Involving this compound

The development of asymmetric catalytic methods for the synthesis and transformation of cyclopropanes is a vibrant area of research. thieme-connect.comnih.govacs.org Given its chiral center at the C-1 position of the cyclopropane ring, this compound could serve as a valuable building block in asymmetric synthesis, provided it can be prepared in an enantiomerically enriched form.

Asymmetric Catalysis: Future research could focus on the catalytic asymmetric synthesis of this compound itself or its derivatives. Chiral rhodium and copper complexes are well-established catalysts for the enantioselective cyclopropanation of alkenes with diazo compounds. nih.govrsc.org Developing a catalytic system capable of constructing the this compound framework with high enantioselectivity would open the door to its use in synthesizing chiral molecules.

Once obtained in enantiopure form, this compound could be used in stereospecific transformations. For example, transition-metal-catalyzed cross-coupling reactions that proceed with retention of configuration would allow the transfer of the cyclopropane's stereochemistry to more complex products. The unique steric and electronic properties of the cyclopropyl group are often used in medicinal chemistry to create conformationally constrained analogues of bioactive molecules, potentially enhancing potency or metabolic stability. unl.pt

Catalyst Development: Another future prospect lies in using molecules like this compound as ligands or components in the design of new catalysts. The specific steric bulk of the nonyl group and the electronic influence of the chlorine atom could be tuned to create a specific pocket in a metal's coordination sphere, potentially inducing high levels of stereoselectivity in a catalyzed reaction. While speculative, the exploration of functionalized cyclopropanes as platforms for catalyst design is a logical extension of current research trends.

Table 2: Research Directions in Catalysis and Asymmetric Synthesis

Research Area Objective Potential Catalytic System Key Challenge
Asymmetric Synthesis Enantioselective preparation of this compound Chiral Rhodium or Copper catalysts with a suitable carbene precursor Achieving high enantioselectivity and diastereoselectivity.
Stereospecific Cross-Coupling Transfer of chirality from enantiopure this compound to new products Palladium or Nickel complexes with chiral ligands Ensuring the reaction proceeds without racemization.
Ligand Development Use of the cyclopropane scaffold to create new chiral ligands Transition metal complexes incorporating the functionalized cyclopropane Designing a ligand that effectively influences the stereochemical outcome of a reaction.

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